molecular formula C13H19BrN2O B14777924 2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide

2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide

Cat. No.: B14777924
M. Wt: 299.21 g/mol
InChI Key: ACSUWCUNKLSXEK-UHFFFAOYSA-N
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Description

2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an amino group, a bromophenyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide typically involves the condensation of 2-bromobenzylamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets. The bromophenyl group allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide
  • 2-amino-N-[(2-fluorophenyl)methyl]-N-propan-2-ylpropanamide
  • 2-amino-N-[(2-methylphenyl)methyl]-N-propan-2-ylpropanamide

Uniqueness

2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding affinity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with its molecular targets compared to its chloro, fluoro, or methyl analogs .

Properties

Molecular Formula

C13H19BrN2O

Molecular Weight

299.21 g/mol

IUPAC Name

2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C13H19BrN2O/c1-9(2)16(13(17)10(3)15)8-11-6-4-5-7-12(11)14/h4-7,9-10H,8,15H2,1-3H3

InChI Key

ACSUWCUNKLSXEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1Br)C(=O)C(C)N

Origin of Product

United States

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